![molecular formula C18H23N3O2 B6636613 2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide](/img/structure/B6636613.png)
2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide, also known as MPMP, is a chemical compound used in scientific research. This compound has gained significant attention due to its potential therapeutic properties, particularly in the treatment of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of 2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide involves the inhibition of specific signaling pathways that are involved in cancer cell proliferation and survival. This compound targets the PI3K/Akt/mTOR pathway, which is known to be upregulated in many types of cancer. By inhibiting this pathway, this compound induces apoptosis in cancer cells and inhibits their growth.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound induces apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound has also been shown to inhibit the expression of several genes that are involved in cancer cell proliferation and survival. In vivo studies have demonstrated that this compound inhibits tumor growth and metastasis in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide in lab experiments is its high specificity for cancer cells. This compound targets specific signaling pathways that are upregulated in cancer cells, making it a potential candidate for targeted therapy. Additionally, this compound has been shown to have low toxicity in animal models, making it a safe candidate for further research.
One of the main limitations of using this compound in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer this compound to cells in vitro and in vivo. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the identification of the specific signaling pathways that are targeted by this compound. This can help to identify potential biomarkers for the use of this compound in cancer therapy. Additionally, further research is needed to determine the optimal dosing and administration of this compound in animal models and clinical trials. Finally, the potential use of this compound in combination with other anti-cancer drugs should be explored to determine its efficacy in combination therapy.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention for its potential therapeutic properties in the treatment of cancer and other diseases. The synthesis method of this compound has been optimized to yield high-quality this compound with high purity and yield. This compound has been extensively studied for its potential therapeutic properties, particularly in the treatment of cancer. This compound targets specific signaling pathways that are upregulated in cancer cells, making it a potential candidate for targeted therapy. While this compound has several advantages for lab experiments, there are also limitations that need to be addressed. Further research is needed to determine the optimal dosing and administration of this compound and to explore its potential use in combination therapy.
Métodos De Síntesis
The synthesis of 2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide involves several steps, including the reaction of 2-methoxybenzylamine with 2-methyl-4-pyridinecarboxylic acid, followed by the reaction of the resulting intermediate with 2-methylpropylamine. The final product is obtained after purification through column chromatography. This synthesis method has been optimized to yield high-quality this compound with high purity and yield.
Aplicaciones Científicas De Investigación
2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide has been extensively studied for its potential therapeutic properties. Several studies have reported that this compound exhibits anti-cancer activity by inducing apoptosis in cancer cells. This compound has also been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. Additionally, this compound has demonstrated anti-inflammatory and anti-oxidative properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-13(2)11-21-18(22)14-8-9-19-17(10-14)20-12-15-6-4-5-7-16(15)23-3/h4-10,13H,11-12H2,1-3H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXIPEHDAZMQQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=NC=C1)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[[2-oxo-2-(4-phenoxyanilino)ethyl]amino]benzoate](/img/structure/B6636531.png)
![Methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate](/img/structure/B6636538.png)
![3-[benzyl(methyl)amino]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B6636540.png)
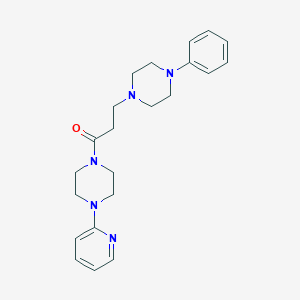
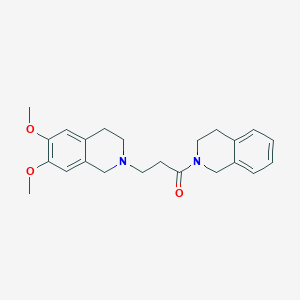
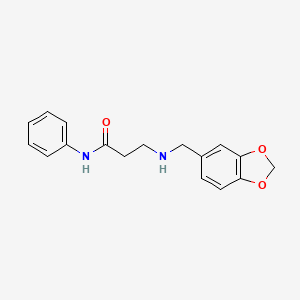
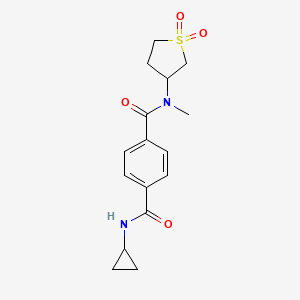
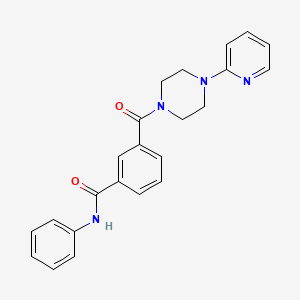
![N-(1,1-dioxothiolan-3-yl)-1-(pyrrolidine-1-carbonyl)imidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B6636579.png)
![6-[benzyl(methyl)amino]-N-cyclopropylpyridazine-3-carboxamide](/img/structure/B6636584.png)
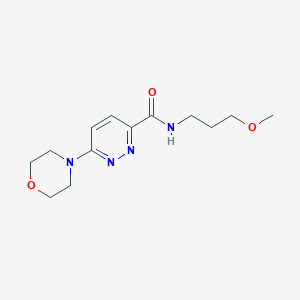
![6-(3-methoxypropylamino)-N-[(3-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B6636600.png)
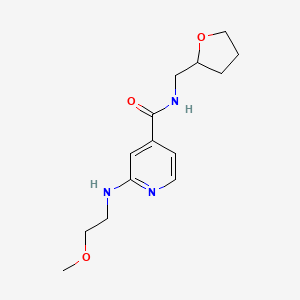
![[2-[2-(1H-indol-3-yl)ethylamino]pyridin-4-yl]-morpholin-4-ylmethanone](/img/structure/B6636620.png)